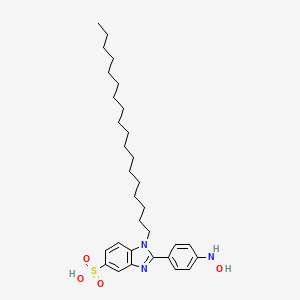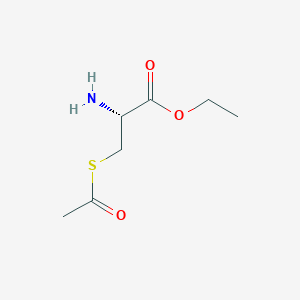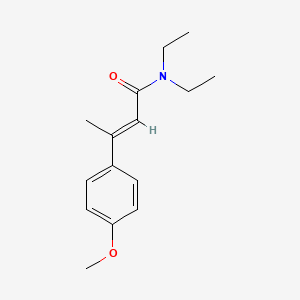
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is a heterocyclic organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is known for its unique structure, which includes a methyl ester group and an amino group attached to a phenyl ring. It is used primarily in experimental and research settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate typically involves the reaction of 4-aminophenylpropionic acid with 2-methylallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: Although not widely used industrially, it serves as a model compound in various experimental setups.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-aminophenyl)propionate: Similar structure but lacks the 2-methylallyl group.
Ethyl 2-(4-((2-methylallyl)amino)phenyl)propionate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(4-((2-methylpropyl)amino)phenyl)propionate: Similar structure but with a 2-methylpropyl group instead of a 2-methylallyl group.
Uniqueness
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
54362-72-0 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
methyl 2-[4-(2-methylprop-2-enylamino)phenyl]propanoate |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-15-13-7-5-12(6-8-13)11(3)14(16)17-4/h5-8,11,15H,1,9H2,2-4H3 |
Clé InChI |
ZYZOATXKGVZVGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


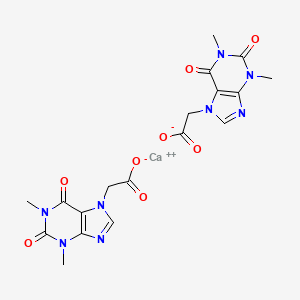
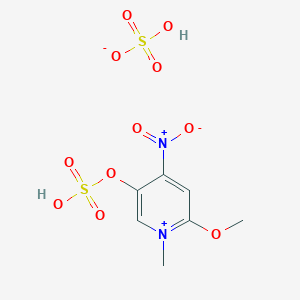
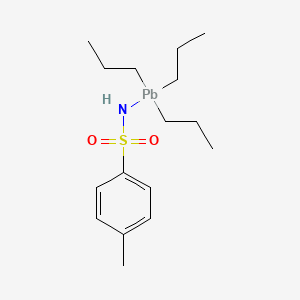


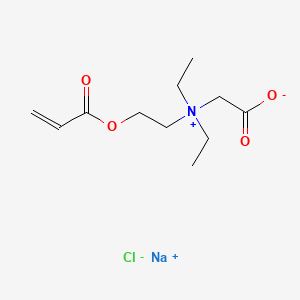

![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
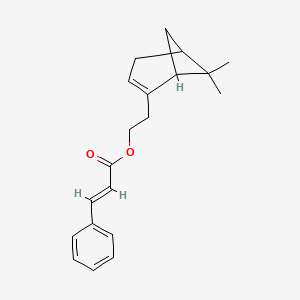
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

